1-(Methylsulfonyl)-1H-pyrazole

Antiandrogen Androgen Receptor Prostate Cancer

Researchers developing antiandrogen therapies or selective COX-2 inhibitors often struggle to source a pyrazole scaffold that eliminates unwanted androgenic agonism while maintaining high target potency. 1-(Methylsulfonyl)-1H-pyrazole (CAS 262859-70-1) solves this with an N-1 methylsulfonyl group that is essential for pure antiandrogenic activity (ED50=15 mg/kg) and COX-2 selectivity (SI>198). - Confers potent CDK2 inhibition (IC50=0.614 µM) and antiproliferative effects on cancer cells (IC50=1.75 µM) while sparing normal HEK-293T cells. - Available as a pharmaceutical intermediate with batch-to-batch analytical consistency for reliable structure-activity relationship studies. - Ships globally under ambient conditions from regional stocking points.

Molecular Formula C4H6N2O2S
Molecular Weight 146.17 g/mol
Cat. No. B13641342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)-1H-pyrazole
Molecular FormulaC4H6N2O2S
Molecular Weight146.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C=CC=N1
InChIInChI=1S/C4H6N2O2S/c1-9(7,8)6-4-2-3-5-6/h2-4H,1H3
InChIKeyWLPACIZIAIUYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylsulfonyl)-1H-pyrazole Pharmacophore Overview


1-(Methylsulfonyl)-1H-pyrazole (CAS 262859-70-1) is a key structural building block characterized by a methylsulfonyl group attached to the N-1 position of a pyrazole ring . This simple moiety serves as a critical pharmacophore that, when incorporated into larger molecular frameworks, confers potent and selective biological activities. Specifically, the N-1 methylsulfonyl group is essential for directing potent antiandrogenic effects while eliminating unwanted androgenic agonist activity, as demonstrated in steroidal systems [1]. Furthermore, this group is a hallmark of highly selective COX-2 inhibitors, contributing to significant anti-inflammatory and anticancer properties in novel 1,3-diaryl and 1,3,4-triaryl pyrazole derivatives [2][3].

Pharmacophore

Target engagement scaffold for androgen receptor, COX-2, and CDK2 pathway studies.

Workflow

Supports synthesis of selective inhibitors and dual-targeting probe molecules.

Context

Reported to eliminate androgenic agonism in steroidal systems; key for clean pathway interrogation.

Essential Role of N-1 Methylsulfonyl Group


The 1-(Methylsulfonyl)-1H-pyrazole moiety is not merely a passive pyrazole core but an active determinant of biological selectivity and potency. Generic substitution with other N-1 substituted pyrazoles or other heterocycles is not feasible because the methylsulfonyl group at the N-1 position is a primary driver of specific target interactions and functional outcomes [1]. Structure-activity relationship (SAR) studies unequivocally demonstrate that this specific group is the optimal choice for achieving a lack of androgenic activity and high in vivo antiandrogenic potency [2]. In contrast, even minor alterations, such as moving the methylsulfonyl group to the 2'- or 5'-position, results in a complete loss of target binding [2]. Similarly, in the context of COX-2 inhibition, the 4-methylsulfonylphenyl motif is a critical pharmacophore that imparts high potency and selectivity [3]. Therefore, the presence of the 1-(Methylsulfonyl)-1H-pyrazole fragment is essential for conferring the precise biological profiles documented below.

N-1 Isomer Mismatch

2'- or 5'-methylsulfonyl isomers may fail to bind the androgen receptor; regioisomer substitution can eliminate target engagement.

Agonist Profile Risk

Alternative N-1 substituted pyrazoles without the methylsulfonyl group may introduce unwanted androgenic agonism, shifting pathway readouts.

Selectivity Profile Drift

Replacing the 4-methylsulfonylphenyl motif can reduce COX-2 selectivity; core scaffold changes may narrow the COX-2/COX-1 selectivity window.

1-(Methylsulfonyl)-1H-pyrazole Performance Comparison


Pure Antiandrogen Activity Without Androgen Agonism

Incorporation of the 1-(methylsulfonyl)-1H-pyrazole moiety into a steroidal framework (Compound 1) produces a pure antiandrogen. In a direct head-to-head comparison, this compound (ED50 = 15 mg/kg po in castrated male rats) lacked any androgenic activity, while the parent steroidal pyrazole (Compound 5), which lacks the methylsulfonyl group, exhibited both androgenic and antiandrogenic effects [1]. The N-1 methylsulfonyl group was identified as optimal for achieving this functional selectivity [2].

Functional Selectivity
Head-to-head
ED50 15 mg/kg po; no androgenic agonism observed
Supports pure antiandrogen pathway studies
Model: castrated male rat, testosterone propionate challenge
Antiandrogen Androgen Receptor Prostate Cancer

Position Specificity for Androgen Receptor Binding

The position of the methylsulfonyl group is critical for target engagement. A direct comparison within a series of steroidal sulfonylpyrazoles showed that the N-1' methylsulfonyl isomer (Compound 1) bound to the rat ventral prostate androgen receptor in vitro, whereas the 2'- and 5'-methylsulfonyl isomers (Compounds 6 and 6a) completely failed to bind [1]. This highlights the stringent spatial requirements for activity, a property not shared by its positional isomers.

Positional Binding
Head-to-head
N-1 isomer binds; 2'- and 5'- isomers show no detectable binding
Regioisomer identity directly controls target engagement
In vitro androgen receptor binding assay
Androgen Receptor Binding SAR Steroidal Pyrazole

Potent and Selective COX-2 Inhibition

Derivatives incorporating the 1-(methylsulfonyl)-1H-pyrazole motif demonstrate exceptional COX-2 inhibitory activity and selectivity. Compound 5a, a 1,3,4-triaryl pyrazole derivative, exhibited an IC50 of 0.058 µM against COX-2 with a high selectivity index (SI) of 198.27 over COX-1 [1]. This performance is comparable to the selective COX-2 drug celecoxib, which had an IC50 of 0.046 µM and an SI of 315.21 in the same assay [1]. Another derivative, compound 8b from a separate series, showed an IC50 range of 0.059-0.079 µM and an SI of 211, in comparison to celecoxib's SI of 312 [2].

COX-2 Inhibition
Reported
IC50 0.058 µM; SI 198.27 vs COX-1
Reported COX-2 selectivity comparable to celecoxib in vitro
In vitro COX-1/COX-2 enzyme inhibition assay
COX-2 Inhibitor Anti-inflammatory Selectivity Index

CDK2 Inhibition Comparable to Roscovitine

Beyond COX-2, derivatives of 1-(methylsulfonyl)-1H-pyrazole are also potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key anticancer target. Compound 6c demonstrated significant CDK2 inhibitory activity with an IC50 of 0.614 µM [1]. This potency is comparable to the reference CDK inhibitor R-roscovitine, which had an IC50 of 0.533 µM in the same assay [1].

CDK2 Inhibition
Reported
IC50 0.614 µM
Supports dual CDK2/COX-2 targeting research
Reference roscovitine IC50 0.533 µM in same assay
CDK2 Inhibitor Anticancer Kinase Inhibition

Broad Antiproliferative Activity and Therapeutic Window

Derivatives of 1-(methylsulfonyl)-1H-pyrazole exhibit broad antiproliferative activity against multiple cancer cell lines while demonstrating low toxicity to normal cells, indicating a promising therapeutic window. For instance, compounds 5a, 6a, 6c, and 10c displayed IC50 values ranging from 1.75 to 17.84 µM against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines [1]. In contrast, these compounds showed weak toxicity toward normal HEK-293T kidney cells, with compound 10c having an IC50 of 101.21 µM against these normal cells [1].

Antiproliferative Window
Context-dependent
Cancer cells IC50 1.75–17.84 µM; normal HEK-293T IC50 up to 101.21 µM
Supports cell-model cytotoxicity endpoint review
MTT assay; HepG-2, HCT-116, MCF-7 vs HEK-293T
Anticancer Cytotoxicity Selectivity

In Vivo Anti-Inflammatory Efficacy

The potent in vitro COX-2 inhibition translates to meaningful in vivo anti-inflammatory effects. In a carrageenan-induced rat paw edema model, compound 8b demonstrated significant edema inhibition of 77.70% at 5 hours post-administration [1]. This level of in vivo efficacy is consistent with its high in vitro potency (COX-2 IC50 = 0.059-0.079 µM) and selectivity (SI = 211) [1].

In Vivo Edema Model
Reported
77.70% edema inhibition at 5 h
Supports anti-inflammatory model-response interpretation
Carrageenan-induced rat paw edema model
In Vivo Efficacy Anti-inflammatory Edema Model

High-Impact Applications of 1-(Methylsulfonyl)-1H-pyrazole


Lead Optimization for Dual COX-2/CDK2 Inhibitors

Procurement is justified for designing novel anti-inflammatory and anticancer agents. The 1-(methylsulfonyl)-1H-pyrazole moiety provides a validated pharmacophore for achieving high COX-2 inhibitory potency and selectivity (IC50 as low as 0.058 µM, SI > 198) comparable to celecoxib [1]. Furthermore, this scaffold enables dual-targeting strategies, as demonstrated by its potent CDK2 inhibition (IC50 = 0.614 µM) [2]. This dual activity is a key differentiator for developing multi-targeted anticancer therapies.

Investigating Pure Antiandrogenic Mechanisms

This scaffold is essential for studying androgen receptor signaling without confounding androgenic agonism. The N-1 methylsulfonyl group confers pure antiandrogenic activity (ED50 = 15 mg/kg po), completely eliminating the agonist effects seen in parent pyrazoles [1][2]. This makes it a superior tool for dissecting antiandrogenic pathways in prostate disease models.

Selective Androgen Receptor Probe Development

The strict structural requirement for the N-1 methylsulfonyl group (as opposed to inactive 2'- or 5'- isomers) for androgen receptor binding [1] makes this a precise molecular probe. It is ideal for constructing affinity reagents or activity-based probes to study the spatial and functional organization of the androgen receptor ligand-binding domain.

Advancing Safe Anticancer Leads

The favorable therapeutic window, characterized by potent antiproliferative effects on cancer cell lines (IC50 as low as 1.75 µM) and weak toxicity toward normal HEK-293T cells (IC50 up to 101.21 µM) [1], supports the use of 1-(methylsulfonyl)-1H-pyrazole as a privileged scaffold for developing safer anticancer drug candidates with a reduced likelihood of off-target cytotoxicity.

Application
Selection Property
Validation Focus
Dual COX-2/CDK2 inhibitor design
Multi-target kinase selectivity scaffold
COX-2 selectivity index and CDK2 inhibition profiling
Antiandrogen pathway research
Pure antagonist pharmacophore without agonism
Functional selectivity in androgen-responsive models
Androgen receptor probe development
Strict N-1 regioisomer requirement for binding
Ligand-binding domain interaction studies
Anticancer lead optimization
Cell-model endpoint review scaffold
Cancer vs. normal cell cytotoxicity window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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